molecular formula C17H15N3O2S B2532197 1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one CAS No. 1172313-56-2

1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

Cat. No.: B2532197
CAS No.: 1172313-56-2
M. Wt: 325.39
InChI Key: LUSSVVCUECBQRL-UHFFFAOYSA-N
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Description

The compound 1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a phenyl group at position 1 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a thiophen-2-ylmethyl group. This structure combines aromatic (phenyl, thiophene) and heterocyclic (oxadiazole, pyrrolidinone) components, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

1-phenyl-4-[5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-16-9-12(11-20(16)13-5-2-1-3-6-13)17-18-15(22-19-17)10-14-7-4-8-23-14/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSSVVCUECBQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common route includes:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Thiophene Moiety: The thiophene ring can be introduced via a nucleophilic substitution reaction.

    Construction of the Pyrrolidinone Core: This step often involves cyclization reactions, where the intermediate compounds are cyclized to form the pyrrolidinone ring.

Industrial Production Methods: Industrial production may utilize similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The phenyl and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity
    • Several studies have reported the antimicrobial properties of derivatives related to this compound. For instance, compounds containing oxadiazole and thiophene rings have demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
  • Antifungal Properties
    • Research has indicated that derivatives of this compound exhibit antifungal activity against pathogens like Fusarium graminearum and Botrytis cinerea. A notable derivative showed an effective EC50 value of 1.26 µg/mL against Rhizoctonia solani, outperforming traditional antifungal agents .
  • Antioxidant Activity
    • The antioxidant potential of 1-phenyl derivatives has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. These compounds have shown promising results in reducing oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders .
  • Anticancer Activity
    • Some studies suggest that the compound may possess anticancer properties due to its ability to inhibit cell proliferation in cancer cell lines. The presence of the oxadiazole unit is often associated with enhanced cytotoxicity against tumor cells .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A recent study synthesized a series of oxadiazole derivatives and tested their antimicrobial efficacy using disc diffusion methods. The results indicated that specific modifications on the thiophene ring enhanced antibacterial activity significantly compared to non-modified counterparts .
  • Case Study on Antioxidant Properties :
    • In vitro assays demonstrated that certain derivatives exhibited high antioxidant activity comparable to established antioxidants. This was attributed to their ability to scavenge free radicals effectively .

Data Tables

ApplicationActivity TypeNotable Findings
AntimicrobialBacterial InhibitionEffective against S. aureus, E. coli
AntifungalFungal InhibitionEC50 = 1.26 µg/mL against R. solani
AntioxidantRadical ScavengingComparable activity to standard antioxidants
AnticancerCell ProliferationSignificant inhibition in cancer cell lines

Mechanism of Action

The compound’s mechanism of action is often related to its ability to interact with biological macromolecules. It can bind to enzymes or receptors, altering their activity. The oxadiazole ring is known for its bioisosteric properties, which can mimic the structure of other biologically active molecules, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents on Oxadiazole Pyrrolidinone Substituent Molecular Weight Key Features/Applications Reference
1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one (Target) Thiophen-2-ylmethyl Phenyl Not explicitly stated Combines thiophene (electron-rich) and oxadiazole; potential CNS or antimicrobial activity
1-Phenyl-4-(5-(1-phenylpropyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one 1-Phenylpropyl Phenyl Not stated Bulky alkyl chain may reduce solubility; discontinued (synthesis or stability issues?)
1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one (P913-0287) 4-Fluorophenyl Benzyl Not stated Fluorine enhances bioavailability; screening compound for kinase inhibition
1-Phenyl-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one (BJ48642) Pyridin-2-yl Phenyl 306.32 Pyridine introduces basic nitrogen; improved solubility and target binding
4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one (HR298494) 2-Fluorophenyl Phenyl 323.32 Ortho-fluorine alters electronic effects; explored in drug discovery for metabolic stability
1-(3-Chlorophenyl)-4-{4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl}pyrrolidin-2-one (L703-0205) 4-Methylphenyl (via piperidine) 3-Chlorophenyl 464.95 Chlorine increases lipophilicity; piperidine linker for conformational flexibility
4-(5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one 4-Fluorophenyl Thiophen-2-ylmethyl Not stated Dual fluorophenyl and thiophene; potential dual-targeting applications

Key Structural and Functional Insights:

Substituent Effects: Thiophene vs. Fluorophenyl: Thiophen-2-ylmethyl (target compound) offers π-π stacking and sulfur-mediated interactions, whereas fluorophenyl analogs (e.g., HR298494) improve metabolic stability and binding affinity via halogen bonds . Benzyl vs.

Molecular Weight Trends :

  • Compounds with pyridine (306.32) or smaller substituents (e.g., fluorine) have lower molecular weights, favoring oral bioavailability. Bulkier groups (e.g., 1-phenylpropyl) may hinder absorption .

Biological Implications :

  • The target compound’s thiophene-oxadiazole combination is unique among analogs, suggesting niche applications in targeting sulfur-binding enzymes (e.g., cysteine proteases) or metalloproteins .
  • Fluorinated derivatives (e.g., HR298494, P913-0287) are more likely candidates for CNS drugs due to enhanced blood-brain barrier penetration .

Discontinued Compounds :

  • The discontinuation of 1-phenylpropyl and thiophen-2-ylmethyl analogs () may reflect challenges in synthesis or unfavorable pharmacokinetics, underscoring the target compound’s optimized design .

Biological Activity

1-Phenyl-4-(5-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure incorporates a pyrrolidinone ring fused with an oxadiazole moiety and a thiophene side chain, which may contribute to its pharmacological properties. This article summarizes the available findings on the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other therapeutic potentials.

Chemical Structure

The compound can be represented by the following structural formula:

C16H16N4O2S\text{C}_{16}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound. Key areas of investigation include:

  • Anticancer Activity : The compound has shown promising results against several cancer cell lines.
  • Enzyme Inhibition : It exhibits inhibitory effects on specific enzymes related to metabolic disorders.
  • Molecular Interactions : Studies using molecular docking have provided insights into its interaction with biological targets.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of oxadiazole derivatives, including the compound . The following table summarizes key findings regarding its cytotoxic effects:

Cell Line IC50 (µM) Mechanism of Action
MCF-715.63Induction of apoptosis via p53 pathway
A54912.34Cell cycle arrest and apoptosis
HeLa10.50Inhibition of HDAC activity

Case Studies

A notable study demonstrated that derivatives of 1,2,4-oxadiazoles exhibit higher biological activity than traditional chemotherapeutics like doxorubicin. The compound was found to induce apoptosis in MCF-7 cells by increasing p53 expression and activating caspase pathways .

Another investigation revealed that modifications in the phenyl ring significantly influenced the anticancer activity, indicating that specific substitutions could enhance efficacy against various cancer types .

Enzyme Inhibition

The compound has also been studied for its potential to inhibit key enzymes involved in metabolic pathways:

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : Inhibition of this enzyme is associated with potential therapeutic effects in metabolic syndrome and type 2 diabetes .
  • Histone Deacetylases (HDACs) : The compound has shown significant HDAC inhibitory activity, which is crucial for cancer therapy as it can lead to reactivation of tumor suppressor genes .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with various biological targets:

  • Binding Affinity : The compound demonstrated strong binding affinities to several targets involved in cancer progression and metabolism.

The docking simulations indicated that the aromatic rings of the compound engage in hydrophobic interactions with amino acid residues within the active sites of target proteins, similar to known inhibitors like Tamoxifen .

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